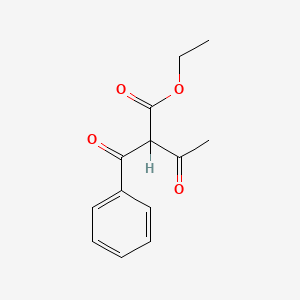
ethyl 2-benzoyl-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-benzoyl-3-oxobutanoate is an organic compound with the molecular formula C13H16O3. It is a versatile intermediate used in various chemical syntheses, particularly in the production of pharmaceuticals and agrochemicals. The compound is known for its aromatic ester structure, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ethyl 2-benzoyl-3-oxobutanoate can be synthesized through the condensation of ethyl acetoacetate with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically involves refluxing the mixture in a suitable solvent like benzene for several hours . Another method involves the reaction of benzyl chloride with hot sodium acetoacetate .
Industrial Production Methods: In industrial settings, the production of ethyl 2-benzoylacetoacetate often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: ethyl 2-benzoyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoylacetone, while reduction can produce ethyl 2-hydroxy-3-phenylpropanoate.
Wissenschaftliche Forschungsanwendungen
ethyl 2-benzoyl-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and aromatic compounds.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.
Industry: this compound is used in the production of agrochemicals, dyes, and fragrances.
Wirkmechanismus
The mechanism of action of ethyl 2-benzoylacetoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl benzoylacetate
- Ethyl 2-acetyl-3-phenylpropionate
- Ethyl α-acetylhydrocinnamate
Comparison: ethyl 2-benzoyl-3-oxobutanoate is unique due to its specific ester structure, which imparts distinct reactivity and stability compared to similar compounds. For instance, ethyl benzoylacetate has a simpler structure and different reactivity profile, making it suitable for different applications .
This compound stands out for its versatility and wide range of applications in various fields, making it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
569-37-9 |
|---|---|
Molekularformel |
C13H14O4 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
ethyl 2-benzoyl-3-oxobutanoate |
InChI |
InChI=1S/C13H14O4/c1-3-17-13(16)11(9(2)14)12(15)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
InChI-Schlüssel |
CMJWTVYVMCEPGG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=CC=C1 |
Key on ui other cas no. |
569-37-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















